7,8-Dimethoxyisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJLSAKJANGFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937027 | |
| Record name | 7,8-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-95-0 | |
| Record name | Isoquinoline, 7,8-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways
Isolation and Identification from Natural Sources
The quest to find and identify 7,8-Dimethoxyisoquinoline and related structures in the plant kingdom has led researchers to a variety of species, revealing the distribution of this particular isoquinoline (B145761) moiety.
While the fully aromatized this compound is a fundamental chemical structure, its derivatives, particularly in the reduced tetrahydroisoquinoline form, have been successfully isolated from several plants.
Pachycereus weberi : This giant Mexican columnar cactus is a known source of various tetrahydroisoquinoline alkaloids. Notably, 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as lemaireocercine, has been identified and crystallized from both nonphenolic and phenolic extracts of this cactus researchgate.net.
Lawsonia inermis : Commonly known as the henna tree, this plant is rich in phytochemicals. While it is most famous for the naphthoquinone dye, lawsone, phytochemical screenings have confirmed the presence of alkaloids in its leaves and other parts nih.govopensciencepublications.comdoc-developpement-durable.orgjocpr.com. Although specific isolation of this compound has not been prominently reported, the general presence of alkaloids suggests a potential for diverse isoquinoline structures nih.govdoc-developpement-durable.org.
Corydalis yanhusuo : The tuber of this plant is a staple in traditional Chinese medicine and is a well-established source of numerous isoquinoline alkaloids nih.govwikipedia.orgnih.gov. Bioactivity-guided fractionation has led to the isolation of alkaloids such as tetrahydropalmatine, isocorypalmine, and corydaline (B1669446) nih.gov. While direct isolation of this compound is not specified in these studies, the extensive presence of structurally similar protoberberine and tetrahydroprotoberberine alkaloids underscores the plant's significant role in isoquinoline biosynthesis nih.govfrontiersin.org.
Table 1: Occurrence of this compound Derivatives in Plant Species
| Plant Species | Compound Isolated | Common Name of Compound | Reference |
|---|---|---|---|
| Pachycereus weberi | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Lemaireocercine | researchgate.net |
| Lawsonia inermis | General Alkaloids Detected | - | nih.govopensciencepublications.comdoc-developpement-durable.orgjocpr.com |
| Corydalis yanhusuo | Various Isoquinoline Alkaloids | e.g., Tetrahydropalmatine | nih.govwikipedia.org |
The precise identification of naturally occurring isoquinoline alkaloids relies on a combination of sophisticated analytical techniques. The structural elucidation of (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, isolated from Calycotome villosa, serves as an excellent example of the methodologies employed.
Spectroscopic techniques are paramount in this process. Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, offering initial clues about the compound's structure. For instance, the ESI mass spectrum of the aforementioned compound afforded a molecular ion peak at m/z 224 [M + H]⁺, corresponding to the molecular formula C₁₂H₁₇NO₃ mdpi.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework. ¹H-NMR spectra reveal the chemical environment of protons, showing characteristic signals for aromatic protons and methoxy (B1213986) groups mdpi.com. In the case of the Calycotome villosa alkaloid, aromatic protons appeared as two singlets, and the two methoxy groups also presented as distinct singlets mdpi.comresearchgate.net. ¹³C-NMR provides information on the carbon skeleton, confirming the presence of methoxy groups and other carbon atoms in the structure mdpi.com.
For crystalline compounds, X-ray diffraction analysis offers the definitive three-dimensional structure, confirming connectivity and stereochemistry mdpi.comresearchgate.net. This technique was used to establish the absolute structure of the tetrahydroisoquinoline alkaloids from Calycotome villosa, revealing a half-chair conformation for the heterocyclic ring mdpi.com.
Enzymatic Mechanisms in Isoquinoline Alkaloid Biosynthesis
The biosynthesis of isoquinoline alkaloids is a remarkable example of nature's chemical prowess, transforming simple amino acids into complex molecular architectures. This pathway is well-conserved across many plant families, including Papaveraceae and Berberidaceae wikipedia.org.
The journey to isoquinoline alkaloids begins with the aromatic amino acids tyrosine and, to a lesser extent, phenylalanine nih.gov. The core isoquinoline structure is formed through a Mannich-type condensation involving two molecules derived from these precursors. Specifically, tyrosine is converted into both dopamine (B1211576) (which forms one part of the isoquinoline ring system) and 4-hydroxyphenylacetaldehyde (which provides the remaining atoms) nih.gov.
A pivotal step in the biosynthesis of all benzylisoquinoline alkaloids is the stereospecific condensation of dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS) . The product of this Pictet-Spengler reaction is (S)-norcoclaurine, which serves as the central precursor to thousands of different isoquinoline alkaloids.
Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, to generate a variety of intermediates. These reactions are catalyzed by specific methyltransferases and cytochrome P450 monooxygenases, leading to the vast structural diversity observed in this class of compounds.
Table 2: Key Enzymes and Intermediates in Early Isoquinoline Alkaloid Biosynthesis
| Precursors | Enzyme | Intermediate/Product |
|---|---|---|
| Dopamine + 4-hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |
| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | Coclaurine |
| Coclaurine | Coclaurine N-methyltransferase (CNMT) | N-methylcoclaurine |
Genetic and Metabolic Engineering Approaches for Biosynthetic Production
The pharmaceutical importance of many isoquinoline alkaloids has driven significant interest in developing alternative production platforms to traditional plant extraction. Metabolic engineering and synthetic biology offer promising avenues for the high-level production of these valuable compounds in microbial hosts or optimized plant cell cultures.
Heterologous expression of the entire biosynthetic pathway in microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli has been a major goal. This involves identifying and cloning all the necessary genes from the source plant and expressing them in the microbial host. This approach allows for scalable and controlled production in bioreactors, independent of geographical and climatic constraints associated with plant cultivation. These engineered microbial systems can serve as "bio-factories," leveraging their metabolic machinery to produce specific, high-value isoquinoline alkaloids.
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 7,8-Dimethoxyisoquinoline and its Analogues
The de novo construction of the isoquinoline (B145761) core is a foundational aspect of its chemistry. Various strategies have been developed to build the bicyclic ring system from acyclic precursors.
The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines like this compound. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgjk-sci.com The electron-donating nature of the two methoxy (B1213986) groups at the C7 and C8 positions of the precursor phenethylamine (B48288) derivative strongly activates the aromatic ring, facilitating the necessary cyclization. nrochemistry.comjk-sci.com
The general mechanism proceeds via the cyclization of a β-arylethylamide. slideshare.net Common condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). organic-chemistry.orgnrochemistry.com The reaction is typically carried out under refluxing acidic conditions. nrochemistry.comslideshare.net Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (aromatized) to furnish the final isoquinoline product. nrochemistry.com
Related intramolecular cyclization reactions, such as the Pictet-Gams reaction, provide an alternative route from β-hydroxy-β-phenethylamides, involving a dehydration step alongside the cyclization to directly yield the isoquinoline. wikipedia.org
Table 1: Reagents and Conditions for Bischler-Napieralski Type Reactions
| Reagent | Typical Conditions | Role |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Reflux, often in a non-polar solvent | Dehydrating and condensing agent |
| Phosphorus pentoxide (P₂O₅) | Reflux, often with POCl₃ | Strong dehydrating agent, used for less reactive substrates wikipedia.orgjk-sci.com |
| Polyphosphoric acid (PPA) | High temperature (100-200 °C) | Dehydrating agent and acidic catalyst |
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. For the synthesis of dihydroisoquinoline intermediates, multi-component reactions are particularly valuable. The Hantzsch condensation, for example, can be adapted to produce polyhydroquinoline derivatives in a one-pot fashion. semanticscholar.org Such a reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), a source of ammonia (B1221849) (like ammonium (B1175870) acetate), and a C-H acid (like dimedone). semanticscholar.org
Microwave-assisted organic synthesis has further accelerated these one-pot procedures, allowing for the rapid and efficient creation of functionalized 5,6,7,8-tetrahydroquinolines. researchgate.net These methods provide quick access to the core structure, which can then be further modified to introduce the desired substitution patterns, such as the 7,8-dimethoxy groups, or serve as analogues for further study.
Enantioselective Synthesis of this compound Derivatives
The synthesis of specific enantiomers of this compound derivatives is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis aims to produce one enantiomer in excess over the other. youtube.com
Asymmetric nucleophilic addition reactions are a powerful tool for establishing stereocenters. In the context of isoquinoline synthesis, this often involves the addition of a nucleophile to a prochiral imine or a related electrophilic species. The stereochemical outcome is controlled by a chiral catalyst, such as a metal complex with a chiral ligand. This approach can create a chiral center at the C1 position of the isoquinoline ring system. The development of chiral Lewis acid catalysts has been instrumental in promoting such asymmetric transformations, including aza-Michael and aza-Henry reactions, which can be key steps in the formation of chiral nitrogen-containing heterocycles. ehu.euschemrxiv.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis. sigmaaldrich.comresearchgate.net
For the synthesis of chiral this compound derivatives, a chiral auxiliary can be attached to the nitrogen atom or a side chain of the precursor molecule. For instance, chiral oxazolidinones or derivatives of pseudoephedrine can be used as auxiliaries to direct the diastereoselective alkylation or aldol (B89426) reactions of the precursor. wikipedia.orgresearchgate.net Another approach involves the Pomeranz–Fritsch–Bobbitt cyclization, where a chiral amine component, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, can be used to direct the stereoselective formation of the tetrahydroisoquinoline core. mdpi.comnih.gov This method was successfully applied in the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions researchgate.net |
| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of amide enolates wikipedia.org |
| Sulfinamide | (R)-(+)-tert-Butanesulfinamide | Synthesis of chiral amines |
Functionalization and Derivatization of the this compound Core
Once the this compound core is synthesized, it can be further modified to introduce a diverse array of functional groups, which is essential for developing new therapeutic agents and molecular probes. rsc.orgnih.gov The isoquinoline scaffold is considered a privileged structure in medicinal chemistry, and methods for its functionalization are of great interest. nih.gov
Functionalization can occur at various positions on both the pyridine (B92270) and benzene (B151609) rings. Modern synthetic methods, including metal-catalyzed cross-coupling reactions and C-H bond functionalization, have greatly expanded the possibilities for derivatization. rsc.org For example, substituents can be introduced at the C1, C3, and C4 positions through various synthetic tactics. nih.gov Derivatization can also involve modification of the methoxy groups themselves, such as demethylation to reveal hydroxyl groups, which can then be used for further conjugation or modification. These strategies allow for the systematic exploration of the structure-activity relationship of this compound-based compounds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol |
| (S)-4-Benzyl-2-oxazolidinone |
| (1S,2S)-(+)-Pseudoephedrine |
| (R)-(+)-tert-Butanesulfinamide |
| (S)-Phenylglycinol |
| Ammonium acetate |
| Dimedone |
| Ethyl acetoacetate |
| Phosphorus oxychloride |
| Phosphorus pentoxide |
| Polyphosphoric acid |
Strategic Introduction of Substituents at Carbon Positions (e.g., C-1, C-3)
The introduction of substituents at the C-1 and C-3 positions of the this compound core is a key strategy for modulating its biological activity. The C-1 position is particularly susceptible to functionalization due to its proximity to the nitrogen atom.
One of the most established methods for introducing a substituent at the C-1 position is through the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide. This reaction initially forms a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. The substituent at the C-1 position is derived from the acyl group of the starting amide. sinapse.ac.ukrsc.org For instance, the cyclization of N-(2-phenylethyl)acyl amides using dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) yields 1-substituted-3,4-dihydroisoquinolines. organic-chemistry.org
The Pomeranz-Fritsch reaction and its modifications also provide a route to C-1 substituted isoquinolines. The Schlittler-Muller modification, for example, condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to furnish a C-1 substituted isoquinoline. thermofisher.com A number of 1-substituted 7,8-dimethoxyisoquinolines have been synthesized using the Pomeranz-Fritsch procedure with polyphosphoric acid as the cyclizing agent. researchgate.net
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles. For isoquinolines, the nitrogen atom can act as a directing group, enabling lithiation and subsequent substitution at the C-1 position. wikipedia.orgbaranlab.orguwindsor.ca This method allows for the introduction of a wide range of substituents by quenching the lithiated intermediate with different electrophiles.
Another approach involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized isoquinoline ring. This reaction is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. A good leaving group, such as a halide, at the C-1 position can be displaced by a variety of nucleophiles. dalalinstitute.comwikipedia.org
The Reissert-Henze reaction offers a method for introducing a cyano group at the C-1 position of isoquinolines. The isoquinoline is treated with an acid chloride and a cyanide source to form a Reissert compound, which can then be further manipulated.
For the introduction of substituents at the C-3 position, synthetic strategies often involve building the isoquinoline ring with the desired substituent already in place or through modification of the existing heterocyclic core.
| Method | Position of Substitution | Key Features |
| Bischler-Napieralski Reaction | C-1 | Cyclization of β-arylethylamides; forms a 3,4-dihydroisoquinoline intermediate. |
| Pomeranz-Fritsch Reaction (Schlittler-Muller modification) | C-1 | Condensation of a benzylamine with glyoxal hemiacetal. |
| Directed ortho-Metalation (DoM) | C-1 | Regioselective lithiation directed by the nitrogen atom, followed by reaction with electrophiles. |
| Nucleophilic Aromatic Substitution (SNAr) | C-1 | Displacement of a leaving group by a nucleophile, often requiring activation by electron-withdrawing groups. |
| Reissert-Henze Reaction | C-1 | Introduction of a cyano group via a Reissert compound intermediate. |
Formation of Quaternary Ammonium Derivatives
The nitrogen atom of the isoquinoline ring can be readily alkylated to form quaternary ammonium salts. This transformation modifies the electronic properties and steric bulk of the molecule, which can have a significant impact on its biological activity. The formation of these derivatives is typically achieved through the Menschutkin reaction , which involves the treatment of the tertiary amine (the isoquinoline nitrogen) with an alkylating agent, commonly an alkyl halide. cuni.czresearchgate.netnih.govresearchgate.netnih.gov
The reactivity of the alkylating agent plays a crucial role in the rate of the quaternization reaction. Alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. The reaction is typically carried out in a polar solvent to facilitate the formation of the ionic product.
For this compound, treatment with an alkyl halide such as methyl iodide would yield the corresponding N-methyl-7,8-dimethoxyisoquinolinium iodide. The introduction of various alkyl or substituted alkyl groups on the nitrogen atom can be achieved by employing a range of alkylating agents.
| Reactant | Alkylating Agent | Product | Reaction Type |
| This compound | Methyl Iodide | N-Methyl-7,8-dimethoxyisoquinolinium Iodide | N-Alkylation (Menschutkin Reaction) |
| This compound | Ethyl Bromide | N-Ethyl-7,8-dimethoxyisoquinolinium Bromide | N-Alkylation (Menschutkin Reaction) |
| This compound | Benzyl Chloride | N-Benzyl-7,8-dimethoxyisoquinolinium Chloride | N-Alkylation (Menschutkin Reaction) |
Regioselective Synthetic Considerations in Isoquinoline Ring Formation
The synthesis of specifically substituted isoquinolines, such as the 7,8-dimethoxy isomer, requires careful consideration of the regiochemical outcome of the ring-forming reaction. The two most prominent methods for constructing the isoquinoline core, the Bischler-Napieralski and Pomeranz-Fritsch reactions, are subject to the directing effects of substituents on the starting aromatic precursor.
In the Bischler-Napieralski reaction , the cyclization of a substituted β-phenylethylamide proceeds via an intramolecular electrophilic aromatic substitution. The position of cyclization is dictated by the electronic effects of the substituents on the phenyl ring. For the synthesis of this compound, the starting material would be N-acyl-2-(2,3-dimethoxyphenyl)ethylamine. The electron-donating methoxy groups activate the aromatic ring towards electrophilic attack. The cyclization is expected to occur at the position para to one of the methoxy groups and ortho to the other, which is the C-6 position of the phenylethylamine derivative, leading to the desired 7,8-disubstituted pattern. However, the use of different condensing agents can influence the regioselectivity. For instance, in a related system, the cyclization of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ yields the expected 7-methoxy product, whereas using P₂O₅ results in a mixture that includes the 6-methoxy isomer, suggesting a competing cyclization pathway. wikipedia.org This highlights the importance of reaction conditions in controlling the regiochemical outcome.
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.orgchemistry-reaction.comresearchgate.net To synthesize this compound via this route, 2,3-dimethoxybenzaldehyde (B126229) would be condensed with an aminoacetal, followed by cyclization. The regioselectivity of the cyclization step is again dependent on the directing effects of the methoxy groups. The electrophilic attack will preferentially occur at the more activated position on the benzene ring. In the case of 2,3-dimethoxybenzaldehyde, the para position to the 2-methoxy group (the C-6 position of the aldehyde) is highly activated, which would lead to the formation of the desired this compound. The Pomeranz-Fritsch synthesis is noted for its ability to produce isoquinolines with substitution patterns that can be difficult to achieve with other methods. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 7,8-Dimethoxyisoquinoline. Through one- and two-dimensional experiments, the precise location and connectivity of each proton and carbon atom can be established.
The ¹H NMR spectrum provides information about the chemical environment of the protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. compoundchem.com The substitution pattern of this compound results in a unique set of signals for its aromatic protons and methoxy (B1213986) groups.
The aromatic region of the ¹H NMR spectrum is expected to show signals for five protons. The proton at position 1 (H-1) is anticipated to appear as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atom. The protons on the benzene (B151609) ring (H-5 and H-6) would likely appear as doublets, showing coupling to each other. The protons at positions 3 and 4 would also present distinct signals. The two methoxy groups at positions 7 and 8 would each produce a sharp singlet, typically integrating to three protons each, in the upfield region of the spectrum.
The proton-decoupled ¹³C NMR spectrum is predicted to display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. nih.gov Carbons bonded to oxygen (C-7 and C-8) and nitrogen (C-1 and C-3) are expected to be shifted downfield. The two methoxy carbons would appear at higher field strength.
Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on standard NMR prediction algorithms and may differ slightly from experimental values.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~9.1 (s) | ~152.0 |
| 3 | ~8.4 (d) | ~143.0 |
| 4 | ~7.5 (d) | ~107.0 |
| 4a | - | ~127.0 |
| 5 | ~7.3 (d) | ~120.0 |
| 6 | ~7.1 (d) | ~118.0 |
| 7 | - | ~148.0 |
| 8 | - | ~150.0 |
| 8a | - | ~125.0 |
| 7-OCH₃ | ~4.0 (s) | ~56.0 |
| 8-OCH₃ | ~4.1 (s) | ~56.5 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. nist.gov For this compound, a COSY spectrum would be expected to show a cross-peak between the protons at C-5 and C-6, confirming their adjacent relationship on the benzene ring. Similarly, a correlation between H-3 and H-4 would establish their connectivity.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy maps correlations between protons and carbons over two to four bonds. oregonstate.edu This is vital for connecting different spin systems and positioning substituents. Key expected correlations would include:
The methoxy protons (7-OCH₃) showing a cross-peak to the C-7 carbon.
The methoxy protons (8-OCH₃) showing a cross-peak to the C-8 carbon.
The H-1 proton showing correlations to C-3 and C-8a.
The H-6 proton showing correlations to C-4a, C-8, and C-5.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons, regardless of their bonding. A NOESY spectrum could confirm the substitution pattern by showing correlations between protons on adjacent groups. For instance, a cross-peak between the protons of the 8-OCH₃ group and the H-1 proton would provide strong evidence for their spatial closeness, confirming the 7,8-substitution pattern.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and provides structural clues through its fragmentation pattern. For this compound (C₁₁H₁₁NO₂), the calculated exact mass is 189.0790 g/mol .
In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺) at m/z 189. The fragmentation of isoquinoline (B145761) alkaloids is well-documented and typically involves characteristic losses from the parent ion. For this compound, the expected fragmentation pathway would likely include:
Loss of a methyl radical (•CH₃): A primary fragmentation event is the loss of a methyl radical from one of the methoxy groups, leading to a stable, resonance-delocalized cation at m/z 174. This is often a base peak or a very intense fragment in the spectra of methoxy-substituted aromatics.
Subsequent loss of carbon monoxide (CO): Following the initial loss of a methyl group, the [M-15]⁺ ion can further fragment by expelling a molecule of carbon monoxide, resulting in a fragment at m/z 146.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Proposed Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₃]⁺ |
| 146 | [M - CH₃ - CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2950-2850 | C-H Stretch | -OCH₃ Groups |
| 1620-1580 | C=N and C=C Stretch | Isoquinoline Ring |
| 1500-1400 | C=C Stretch | Aromatic Ring |
| 1275-1200 | C-O Stretch (Aryl Ether) | Asymmetric |
| 1050-1000 | C-O Stretch (Aryl Ether) | Symmetric |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated electronic systems (chromophores) within a molecule. The isoquinoline ring system is an aromatic chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation. The presence of the two electron-donating methoxy groups is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the unsubstituted isoquinoline parent compound. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show multiple absorption bands characteristic of the benzopyridine structure.
X-ray Crystallography for Solid-State Molecular Geometry and Absolute Configuration
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, if a suitable single crystal could be grown and analyzed, this technique would provide invaluable information. Specifically, X-ray diffraction analysis would:
Unambiguously confirm the connectivity and substitution pattern of the isoquinoline core.
Determine the planarity of the fused aromatic ring system.
Reveal the precise bond lengths and angles for all C-C, C-N, C-O, and C-H bonds.
Establish the conformation of the methoxy groups relative to the plane of the isoquinoline ring, including the C-C-O-C dihedral angles.
Provide insight into the intermolecular packing forces in the crystal lattice, such as π-π stacking or hydrogen bonding interactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and properties of molecules. These methods are broadly categorized into ab initio, density functional theory, and semiempirical methods, each providing a different balance between computational cost and accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern quantum chemistry. arxiv.orgscirp.org The theory is founded on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, offering a computationally feasible alternative to solving the many-electron wave function. nih.gov DFT is widely applied for geometry optimization, where the goal is to find the minimum energy conformation of a molecule, and for calculating a variety of molecular properties such as vibrational frequencies, dipole moments, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov
The geometry optimization process begins with an initial molecular structure and iteratively adjusts atomic coordinates to find a stationary point on the potential energy surface, which is confirmed as a true minimum by ensuring all vibrational frequencies are positive. nih.gov Functionals like B3LYP are commonly employed in these calculations as they provide a good balance between accuracy and computational efficiency for organic molecules. nih.gov While DFT is a powerful tool for such analyses, specific studies detailing the DFT-optimized geometry and electronic structure of the parent 7,8-dimethoxyisoquinoline compound are not prominently available in the reviewed literature.
Semiempirical methods, such as PM3 (Parametric Method 3) and RM1 (Recife Model 1), offer a faster computational alternative to DFT by simplifying the Hartree-Fock formalism through approximations and the use of empirical parameters derived from experimental data. uni-muenchen.dewikipedia.org These methods are particularly useful for calculating properties of large sets of molecules, as is often required in QSAR studies. ucsb.edu
The PM3 method, developed by J. J. P. Stewart, is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. wikipedia.org While AM1 (Austin Model 1) uses parameters derived from spectroscopic measurements, PM3 treats these parameters as values to be optimized to reproduce a wide range of molecular properties. wikipedia.orgucsb.edu
A notable application of the PM3 method was in a Quantitative Structure-Activity Relationship (QSAR) analysis of 1-aryl-tetrahydroisoquinoline derivatives as potential anti-HIV agents. rasayanjournal.co.in In this study, the geometry of the compounds, including a this compound derivative, was optimized using the PM3 method to obtain the most stable conformation. This optimization was crucial for calculating the electronic descriptors used to build the QSAR model. The calculated molecular properties included atomic net charges, dipole moment (µ), polarizability (α), and the energies of the HOMO and LUMO orbitals, which are critical for understanding molecular reactivity and interaction. rasayanjournal.co.in
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the dynamic behavior of molecules and their interactions with biological targets. mdpi.comdntb.gov.ua MD simulations track the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape and the stability of ligand-receptor complexes. mdpi.comnih.gov
While specific MD simulation studies on this compound were not found, research on the closely related scaffold, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), highlights the utility of these methods. A study focusing on derivatives of this related compound as sigma-2 receptor ligands employed homology modeling to build a three-dimensional structure of the receptor. nih.gov This was followed by molecular docking to predict the binding poses of the ligands and extensive MD simulations (100 ns) to study the stability of the ligand-receptor complexes and understand their binding patterns. nih.gov Such studies are crucial for structure-based drug design, helping to elucidate key interactions that can be optimized to improve binding affinity and selectivity. dntb.gov.uanih.gov
Conformational analysis, which is an integral part of molecular modeling, aims to identify the low-energy conformations of a molecule. sapub.orgmdpi.com The conformation of a ligand can significantly change upon binding to a receptor, and understanding these changes is vital for drug design. Computational methods can predict these conformational preferences, which are influenced by factors such as steric hindrance and intramolecular interactions. sapub.org
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby accelerating the drug discovery process. elsevierpure.com
A predictive QSAR model was successfully developed for a series of 1-aryl-tetrahydroisoquinoline derivatives, which included a this compound structure, to forecast their anti-HIV activity (expressed as pEC50). rasayanjournal.co.in Using molecular descriptors calculated with the semiempirical PM3 method, a multilinear regression (MLR) analysis was performed to generate a statistically significant model. rasayanjournal.co.in
The study divided a dataset of 36 compounds into a training set (28 compounds) to build the model and a test set (8 compounds) to validate its predictive power. The resulting optimal QSAR equation demonstrated a strong correlation between the selected descriptors and the anti-HIV activity. rasayanjournal.co.in
| QSAR Equation |
|---|
| pEC50 = -23.019 - 10.867(qC3) - 162.911(qC4) - 107.057(qC6) + 53.621(qC8) - 0.047(µ) + 0.158(α) + 0.175(log P) |
| Parameter | Value | Description |
|---|---|---|
| n | 36 | Number of compounds in the dataset |
| r | 0.935 | Correlation coefficient |
| r² | 0.875 | Coefficient of determination |
| SE | 0.136 | Standard Error of the estimate |
| Fcount/Ftable | 7.945 | Fisher's test value (ratio of calculated F to tabulated F) |
| PRESS | 2.858 | Predicted Residual Sum of Squares |
The analysis of the descriptors in the final QSAR model reveals the structural features crucial for the anti-HIV activity of the 1-aryl-tetrahydroisoquinoline scaffold. rasayanjournal.co.in
Electronic Descriptors (Atomic Net Charges) : The model indicates that the net atomic charges on carbons C3, C4, C6, and C8 of the isoquinoline (B145761) core are significant. The negative coefficients for qC3, qC4, and qC6 suggest that a more positive charge (or less negative charge) on these atoms is favorable for activity. Conversely, the positive coefficient for qC8 indicates that a more negative charge on this atom enhances biological activity. These atoms are identified as active centers critical for the anti-HIV effect. rasayanjournal.co.in
Polarizability (α) : This descriptor has a positive coefficient, indicating that increased polarizability, which relates to the ease of distortion of the electron cloud, is favorable for activity. This often correlates with the strength of intermolecular interactions, such as van der Waals forces, with the receptor. rasayanjournal.co.in
Hydrophobicity (log P) : The logarithm of the partition coefficient has a positive coefficient, showing that higher lipophilicity is correlated with increased anti-HIV activity, which could be related to better membrane permeability or hydrophobic interactions at the binding site. rasayanjournal.co.in
This detailed analysis of molecular descriptors provides a clear rationale for the structural requirements for activity and serves as a valuable guide for designing new, more potent derivatives based on the this compound scaffold. rasayanjournal.co.in
Molecular Docking for Predicting Binding Modes and Affinities with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.
Studies on isoquinoline derivatives have demonstrated the utility of molecular docking in understanding their therapeutic potential. For instance, docking simulations have been performed to explore the possible binding modes of dihydroisoquinoline derivatives with leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in cancer. These studies revealed that active compounds could form hydrogen bonds with key residues like Gly362 and coordinate with zinc ions within the active site, which is considered essential for their inhibitory activity nih.gov.
In the context of this compound's broader chemical class, molecular docking has been applied to various targets. For example, quinoline (B57606) derivatives have been docked against HIV reverse transcriptase to assess their inhibitory potential. In such studies, compounds are evaluated based on their docking scores, which provide an estimate of the binding affinity nih.gov. For instance, a docking score of -10.67 kcal/mol was reported for a promising quinoline derivative, indicating a high affinity for the reverse transcriptase protein nih.gov.
Furthermore, molecular docking of isoquinoline-based hybrids with kinase proteins involved in carcinogenic pathways has shown favorable free-energy values, suggesting their potential as chemotherapeutic agents nih.gov. The binding modes of these compounds often involve interactions with key amino acid residues, such as Ala743 and Met790 in the EGFR kinase domain nih.gov.
A study focused on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to this compound, utilized homology modeling and molecular docking to investigate their interaction with the sigma-2 receptor, a promising target for cancer therapy nih.govsemanticscholar.org. This research helps in understanding the binding patterns of these scaffolds to design more selective and potent ligands nih.govsemanticscholar.org.
| Compound Class | Biological Target | Key Interactions/Findings | Docking Score (kcal/mol) |
|---|---|---|---|
| Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | Hydrogen bonds with Gly362, coordination with zinc ions. nih.gov | - |
| Quinoline Derivatives | HIV Reverse Transcriptase | High binding affinity. nih.gov | -10.67 nih.gov |
| Hydroquinone-Chalcone-Pyrazoline Hybrids | Kinase Proteins (e.g., EGFR) | Interaction with Ala743 and Met790. nih.gov | -11.4 (for derivative 7 with c-MET) nih.gov |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Sigma-2 Receptor | Understanding of binding patterns for ligand design. nih.govsemanticscholar.org | - |
Pharmacophore Modeling and Virtual Screening for Lead Identification
Pharmacophore modeling is another crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This model can then be used as a query in virtual screening to search large compound databases for novel molecules with the potential for similar activity.
This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is developed from the binding site of a target protein dergipark.org.trnih.gov. The generated pharmacophore models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings researchgate.net.
For isoquinoline and its related structures, pharmacophore modeling has been instrumental in identifying new lead compounds. For example, a ligand-based pharmacophore model was developed from camptothecin (B557342) derivatives to identify novel topoisomerase I inhibitors nih.gov. This model was subsequently used to screen the ZINC database, leading to the identification of potential new drug-like molecules nih.gov.
Similarly, a three-dimensional quantitative structure-activity relationship (3D-QSAR) pharmacophore model was developed for a series of cytotoxic quinolines to identify potential tubulin inhibitors for cancer therapy nih.gov. The best model, consisting of three hydrogen bond acceptors and three aromatic ring features, was used to screen the IBScreen database, resulting in the identification of ten promising compounds for further investigation nih.gov.
Virtual screening, often guided by pharmacophore models, allows for the rapid and cost-effective evaluation of large chemical libraries, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally nih.gov. This process has been successfully applied to various targets, including those relevant to cancer and infectious diseases.
| Compound Class/Scaffold | Methodology | Key Pharmacophoric Features | Application |
|---|---|---|---|
| Camptothecin Derivatives (Quinoline Alkaloid) | Ligand-based 3D QSAR Pharmacophore Modeling | Not specified | Virtual screening of ZINC database for Topoisomerase I inhibitors. nih.gov |
| Cytotoxic Quinolines | 3D-QSAR Pharmacophore Modeling | Three hydrogen bond acceptors, three aromatic rings. nih.gov | Screening of IBScreen database for tubulin inhibitors. nih.gov |
| General Isoquinolines | Pharmacophore Modeling | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings. researchgate.net | Lead identification for various biological targets. |
Structure Activity Relationship Sar and Mechanistic Studies of 7,8 Dimethoxyisoquinoline and Its Analogues
Influence of Substituent Position and Nature on Biological Activity
The specific placement of substituents on the 7,8-dimethoxyisoquinoline scaffold is a critical determinant of biological activity. Modifications to this core structure, whether on the aromatic ring or at other positions, can lead to significant changes in a compound's pharmacological effects. Research into various classes of substituted isoquinolines has consistently shown that even minor alterations, such as shifting a functional group to an adjacent position, can dramatically alter the molecule's interaction with target proteins. mdpi.com
Aromatic substituents fundamentally alter the electronic and steric landscape of the this compound molecule, which is essential for establishing SAR. nih.gov The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, modify the electron density of the aromatic system. researchgate.net This influences the molecule's ability to participate in electrostatic interactions, such as hydrogen bonding and π-π stacking, within a biological target's binding site. researchgate.net For example, the two methoxy (B1213986) groups at the C-7 and C-8 positions are electron-donating, increasing the electron density of the benzene (B151609) ring of the isoquinoline (B145761) core, which can be pivotal for certain receptor interactions.
Steric properties, which relate to the size and shape of the substituents, also play a crucial role. Bulky substituents can create steric hindrance, preventing the molecule from fitting optimally into a binding pocket. Conversely, they can also promote favorable van der Waals interactions if the pocket has a complementary shape. researchgate.net The interplay between electronic and steric effects is complex; a substituent that is electronically favorable might be sterically prohibitive, necessitating a careful balance during drug design. researchgate.net Studies on related quinoline (B57606) and quinazoline (B50416) scaffolds have shown that lipophilicity and the electronic parameters of substituents correlate with biological activity, often in a parabolic fashion, indicating an optimal range for these properties. researchgate.netmdpi.com
Table 1: Influence of Aromatic Substituent Properties on Molecular Interactions
| Property | Effect on Molecule | Impact on Biological Interaction | Example Substituents |
|---|---|---|---|
| Electronic (Electron-Donating) | Increases electron density on the aromatic ring. | Can enhance cation-π interactions or hydrogen bond acceptor strength. | -OCH₃ (Methoxy), -OH (Hydroxyl), -NH₂ (Amino) |
| Electronic (Electron-Withdrawing) | Decreases electron density on the aromatic ring. | Can enhance hydrogen bond donor strength or participate in dipole-dipole interactions. | -NO₂ (Nitro), -CN (Cyano), -CF₃ (Trifluoromethyl) |
| Steric (Bulky) | Increases the volume and changes the shape of the molecule. | May improve binding through enhanced van der Waals forces or cause steric clash, reducing affinity. | -t-Butyl, -Phenyl |
| Steric (Small) | Minimizes steric hindrance. | Allows for a closer fit into sterically restricted binding sites. | -H (Hydrogen), -F (Fluoro) |
Beyond general substituent effects, specific functional groups can act as critical pharmacophores, being directly involved in the key interactions that drive biological activity. For instance, in a series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives designed as inhibitors of glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), a ketone group was found to be indispensable for high potency. researchgate.net The removal or modification of this ketone moiety led to a significant drop in inhibitory activity, indicating its crucial role in binding to the target enzyme, likely by acting as a hydrogen bond acceptor. researchgate.net
Functional groups such as amides, esters, and hydroxyl groups are also frequently assessed in SAR studies. researchgate.netchemrxiv.org They can serve as hydrogen bond donors or acceptors, contribute to the molecule's polarity, and fix the conformation of flexible side chains, all of which can enhance the potency and selectivity of a compound. nih.gov The strategic placement of these groups is determined through systematic modification and biological evaluation to map the pharmacophoric requirements of the target.
Table 2: Effect of Ketone Moiety on GFAT Inhibition for 1-arylcarbonyl-6,7-dimethoxyisoquinoline Analogues
| Compound Modification | Key Functional Group | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| Lead Compound | Ketone | 1 µM | researchgate.net |
| Analogue (Reduction of Ketone) | Alcohol | Significantly Reduced Potency | researchgate.net |
This table illustrates the principle that a specific functional group, in this case, a ketone, can be essential for the biological activity of a given molecular scaffold.
Comparative SAR Analysis with Positional Isomers (e.g., 6,7- and 5,8-Dimethoxyisoquinolines)
The specific positioning of the methoxy groups on the isoquinoline ring is a cornerstone of its SAR profile. Comparing this compound with its positional isomers, such as 6,7-dimethoxyisoquinoline (B95607) and 5,8-dimethoxyisoquinoline (B6204768) (or related 5,8-quinolinediones), reveals the profound impact of the substitution pattern on biological activity. mdpi.com The 6,7-dimethoxyisoquinoline scaffold, for example, is a well-studied core structure found in many natural alkaloids like berberine (B55584) and has been used to develop antibacterial agents. mdpi.comnaturalproducts.net
The differential placement of methoxy groups directly translates to differential binding at the molecular level. A binding pocket in a protein target is a specific three-dimensional space with a defined arrangement of amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The ability of a ligand to bind with high affinity depends on its geometric and electronic complementarity to this pocket.
For example, a target protein might have a hydrogen bond donor positioned to interact optimally with a methoxy group at the C-7 position but not the C-8 position. In this scenario, a 6,7-dimethoxyisoquinoline analogue might show high affinity, while the corresponding this compound analogue would bind weakly, if at all. Molecular docking studies on simplified berberine analogues based on the 6,7-dimethoxyisoquinoline scaffold have shown that the methoxy groups can be key interaction points within the GTP-binding pocket of a target protein. mdpi.com Altering these groups, for instance, by demethylation to form a catechol moiety, was shown to result in different interactions. mdpi.com This highlights that the precise location of the methoxy substituents is critical for achieving the specific ligand-target interactions required for a desired biological effect.
Table 3: Comparison of Dimethoxyisoquinoline Positional Isomers
| Isomer | Core Structure | Key Structural Feature | Associated Biological Context (Examples) |
|---|---|---|---|
| This compound | This compound | Angular placement of methoxy groups. | Investigated as a scaffold for various therapeutic targets. |
| 6,7-Dimethoxyisoquinoline | 6,7-Dimethoxyisoquinoline | More linear placement of methoxy groups. | Core of many natural alkaloids (e.g., papaverine); used in antibacterial and anticancer agents. mdpi.comchinesechemsoc.org |
| 5,8-Dimethoxyisoquinoline | 5,8-Dimethoxyisoquinoline (often as 5,8-quinolinedione) | Methoxy groups on the non-heterocyclic ring, para to each other. | Investigated as substrates for enzymes like DT-diaphorase and as cytotoxic agents. mdpi.com |
Mechanistic Insights from Chemical Modifications and Ligand-Target Interactions
Understanding the mechanism of action of this compound analogues at a molecular level is achieved through targeted chemical modifications and detailed studies of ligand-target interactions. By systematically altering parts of the molecule—such as modifying the methoxy groups, adding or removing other substituents, or changing linker lengths—researchers can deduce which parts of the molecule are essential for binding and activity.
For instance, converting the methoxy groups of an analogue to hydroxyl groups can probe the importance of hydrogen bond donating versus accepting capabilities at those positions. If activity is retained or enhanced, it may suggest a crucial hydrogen bond donation to a residue like an aspartate or glutamate (B1630785) in the binding site. Conversely, if activity is lost, it may indicate that the methyl groups were involved in critical hydrophobic interactions or that their electron-donating electronic effect was necessary. Molecular modeling of 8-hydroxy-quinoline derivatives has shown how a specific scaffold can interact with key residues like Asp186 and Lys67 within a kinase ATP-binding pocket, providing a blueprint for how such interactions drive inhibitory potency. researchgate.net These studies, combining chemical synthesis, biological testing, and computational modeling, provide a detailed picture of the binding mode and help elucidate the molecular mechanism underlying the compound's biological effects. mdpi.com
Applications of 7,8 Dimethoxyisoquinoline in Chemical Biology and Drug Discovery
The isoquinoline (B145761) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. Within this class, 7,8-dimethoxyisoquinoline and its closely related isomers, such as the 6,7-dimethoxyisoquinoline (B95607) core, serve as a "privileged scaffold." This designation highlights their ability to form the basis for ligands that can interact with a diverse range of biological targets, making them highly valuable in medicinal chemistry and chemical biology.
Future Research Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
Traditional methods for synthesizing isoquinoline (B145761) frameworks, such as the Bischler–Napieralski and Pictet-Spengler reactions, often rely on harsh conditions, toxic reagents, and transition-metal catalysts, which can raise environmental and economic concerns. rsc.orgrsc.org The future of 7,8-dimethoxyisoquinoline synthesis and its derivatives lies in the development of novel and sustainable "green" chemistry approaches. rsc.orgresearchgate.net
Key areas for future exploration include:
Eco-Compatible Synthetic Routes: A major push is toward the integration of green chemistry principles, focusing on the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes. rsc.orgresearchgate.net This includes methodologies like microwave-assisted synthesis, ultrasound irradiation, and visible-light photoredox catalysis to accelerate reactions and reduce energy consumption. rsc.org
Catalyst Innovation: Research into earth-abundant 3d-transition-metal catalysts (e.g., cobalt, iron, copper) is expected to provide more sustainable alternatives to precious metals like palladium and rhodium. researchgate.net Organocatalytic methods, which use small organic molecules as catalysts, also offer environmentally friendly and operationally simple alternatives. rsc.org
C-H Activation Strategies: Modern transition-metal-catalyzed C-H activation and annulation techniques are enabling faster access to diverse and complex substituted isoquinolines. ijpsjournal.com Future work will likely focus on improving the regioselectivity and efficiency of these reactions for the specific synthesis of 7,8-disubstituted patterns.
Enzymatic and Microbial Synthesis: Harnessing biosynthetic pathways through enzymatic and microbial methods presents a green and highly selective approach for producing isoquinoline alkaloids. ijpsjournal.comuniroma1.it Exploring enzymes that can perform specific methoxylation patterns could lead to direct and sustainable production of this compound precursors.
Advanced Mechanistic Elucidation of Biological Actions
While numerous isoquinoline alkaloids have been identified with a wide range of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the precise molecular mechanisms of action for many, including this compound, are not fully understood. nih.govnih.govmdpi.com Future research should prioritize a deeper understanding of how these molecules interact with biological systems.
Promising avenues for investigation include:
Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which this compound and its derivatives interact is crucial. frontiersin.org Techniques such as metabolomics can be employed to identify the metabolic pathways affected by these compounds. nih.gov
Signaling Pathway Analysis: Investigating the downstream effects of target binding on cellular signaling pathways will provide a more comprehensive picture of the compound's biological activity. frontiersin.org For instance, many isoquinoline alkaloids like berberine (B55584) are known to modulate key pathways involved in cancer cell proliferation. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogs of this compound and subsequent biological evaluation will help to delineate the structural features essential for activity. ijpsjournal.com This knowledge is critical for designing more potent and selective therapeutic agents.
Epigenetic Modifications: Exploring the influence of isoquinoline compounds on epigenetic mechanisms is an emerging area. Some alkaloids have shown the ability to regulate factors involved in cancer development, offering a novel therapeutic angle. frontiersin.org
High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Discovery
To accelerate the discovery of new therapeutic agents based on the this compound scaffold, modern drug discovery techniques are essential.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify potential drug candidates. ewadirect.comnih.gov Screening libraries of this compound derivatives against a wide range of biological targets can efficiently identify "hit" compounds for further development. ewadirect.comresearchoutreach.org
Combinatorial Chemistry: This approach enables the rapid synthesis of a large number of different but structurally related molecules, creating a "library" of compounds. acs.orgacs.org By systematically varying the substituents on the this compound core, vast libraries can be generated and screened to explore the chemical space and optimize biological activity. acs.org
Fragment-Based Drug Discovery (FBDD): FBDD is a method where small molecular fragments are screened for binding to a biological target. researchoutreach.org The this compound core could serve as a starting fragment, which can then be "grown" or linked with other fragments to create more potent and specific inhibitors. researchoutreach.org
Integration of Computational and Experimental Methodologies for Accelerated Research
The synergy between computational and experimental approaches has become indispensable in modern chemical and biological research. nih.gov This integration can significantly streamline the research and development process for this compound-based compounds.
In Silico Drug Design and Virtual Screening: Computational tools like molecular docking and virtual screening can predict how different derivatives of this compound might bind to specific protein targets. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. datahorizzonresearch.comnih.gov
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of isoquinoline derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.
Rationalizing Experimental Results: Computational methods, such as Density Functional Theory (DFT) calculations, can be used to understand the electronic properties and reactivity of molecules, providing a theoretical framework to rationalize experimental findings in both synthesis and biological assays. mdpi.com
Pharmacophore Modeling: By identifying the key structural features (pharmacophore) required for biological activity from a set of known active isoquinoline compounds, new molecules with improved properties can be designed. researchgate.net
By embracing these future research perspectives, the scientific community can continue to build upon the rich chemistry and biology of the isoquinoline scaffold, paving the way for the development of novel therapeutics and innovative chemical technologies derived from compounds like this compound.
Q & A
Q. What are the common synthetic routes for 7,8-Dimethoxyisoquinoline derivatives, and how are they optimized for yield and purity?
Synthesis typically involves multi-step strategies, including cyclization of benzaldehyde derivatives and methoxylation. Optimization focuses on solvent selection (e.g., ethanol or dichloromethane), catalytic systems (e.g., Pd/C for hydrogenation), and purification via column chromatography . For example, tetrahydroisoquinoline derivatives are synthesized via Pictet-Spengler reactions, with yields improved by controlling reaction temperature and stoichiometric ratios .
Q. Which analytical techniques are most effective for characterizing this compound and its analogues?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity assessment and structural elucidation. Mass spectrometry (MS) confirms molecular weight, while polarographic methods and ion-selective electrodes are used for quantification in biological matrices . X-ray crystallography may resolve stereochemistry in complex derivatives .
Q. How is the cytotoxicity of this compound derivatives evaluated in preclinical studies?
Cytotoxicity is assessed using in vitro assays such as MTT or SRB on cancer cell lines (e.g., RKO KRasSL). Dose-response curves (IC₅₀ values) are generated, with statistical validation via triplicate experiments. Positive controls (e.g., doxorubicin) and negative controls (untreated cells) are mandatory for reliability .
Advanced Research Questions
Q. What molecular modeling approaches are used to study the interaction of this compound derivatives with target proteins like KRas?
Docking simulations (e.g., AutoDock Vina) predict binding affinities to specific pockets (e.g., KRas p1 pocket). Molecular dynamics (MD) simulations assess stability over 100+ ns trajectories. Free energy calculations (MM/PBSA) validate interactions, as seen in studies of tetrahydroisoquinoline 12 binding to KRas .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound analogues?
Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups), cell line variability, or assay conditions (e.g., serum concentration). Meta-analyses comparing multiple studies and standardized protocols (e.g., NIH Guidelines) improve reproducibility. Statistical tools like ANOVA identify significant outliers .
Q. What strategies enhance the selectivity of this compound derivatives for cancer cells over normal cells?
Structure-activity relationship (SAR) studies guide modifications to the isoquinoline core. Introducing hydrophilic groups (e.g., hydroxyl) reduces off-target effects. Pharmacophore modeling identifies key hydrogen-bonding motifs. In vivo xenograft models validate selectivity using biomarkers like Ki-67 .
Q. How are chromatographic methods tailored to separate this compound isomers in complex mixtures?
Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Mobile phase optimization (e.g., acetonitrile:ammonium acetate buffer) improves resolution. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS enhances sensitivity for trace isomers .
Methodological Considerations
- Data Presentation : Use tables to compare IC₅₀ values across derivatives (e.g., compound 14 vs. 12 ).
- Reproducibility : Document synthesis steps in Supplementary Information (SI), including NMR spectra and HPLC chromatograms .
- Ethical Compliance : Adhere to IACUC protocols for in vivo studies and cite CAS registry numbers (e.g., 52759-08-7 for 7,8-Dimethoxy-THIQ ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
